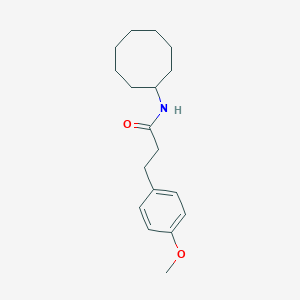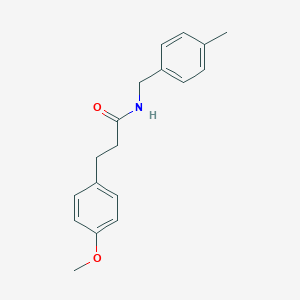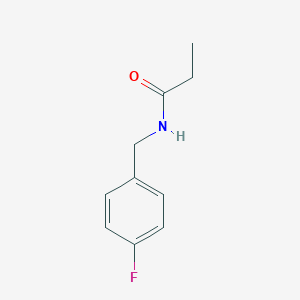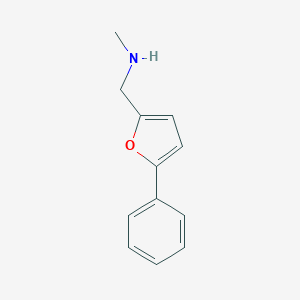![molecular formula C19H22FN5OS B262685 ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262685.png)
({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a benzyl group, and a tetrazole ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with benzyl chloride in the presence of a base to form the benzyl ether intermediate. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzyl and tetrazole groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the tetrazole ring contributes to its potential biological activity.
特性
分子式 |
C19H22FN5OS |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-12-6-11-21-13-15-7-3-5-10-18(15)26-14-16-8-2-4-9-17(16)20/h2-5,7-10,21H,6,11-14H2,1H3 |
InChIキー |
QPGOBLUKOSGNHM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F |
正規SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![1-Cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)


